molecular formula C13H11Cl2N3O3S B14382585 2,4-Dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide CAS No. 89564-79-4

2,4-Dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide

Cat. No.: B14382585
CAS No.: 89564-79-4
M. Wt: 360.2 g/mol
InChI Key: ZRQBALJXBAXEDP-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide is an organic compound that features a benzamide core with two chlorine atoms at the 2 and 4 positions and a hydrazinesulfonyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2,4-dichlorobenzoic acid with an appropriate amine under acidic conditions to form 2,4-dichlorobenzamide.

    Introduction of the Hydrazinesulfonyl Group: The hydrazinesulfonyl group is introduced by reacting the benzamide with hydrazine and a sulfonyl chloride derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The hydrazinesulfonyl group can undergo oxidation to form sulfonyl derivatives or reduction to form hydrazine derivatives.

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

    Nucleophilic Substitution: Substituted benzamides.

    Oxidation: Sulfonyl derivatives.

    Reduction: Hydrazine derivatives.

    Electrophilic Aromatic Substitution: Nitro or sulfonyl-substituted benzamides.

Scientific Research Applications

2,4-Dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Research: It is used as a biochemical probe to study enzyme mechanisms and protein interactions.

    Industrial Applications: The compound is explored for its use in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzamide core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-(4-nitrophenyl)benzamide
  • 2,4-Dichloro-N-(4-chlorophenyl)benzamide
  • 2,4-Dichloro-N-(4-methylphenyl)benzamide

Uniqueness

2,4-Dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide is unique due to the presence of the hydrazinesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This group allows for specific interactions with biological targets and provides opportunities for further functionalization in synthetic applications.

Properties

CAS No.

89564-79-4

Molecular Formula

C13H11Cl2N3O3S

Molecular Weight

360.2 g/mol

IUPAC Name

2,4-dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide

InChI

InChI=1S/C13H11Cl2N3O3S/c14-8-1-6-11(12(15)7-8)13(19)17-9-2-4-10(5-3-9)22(20,21)18-16/h1-7,18H,16H2,(H,17,19)

InChI Key

ZRQBALJXBAXEDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)NN

Origin of Product

United States

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